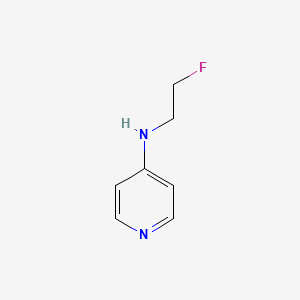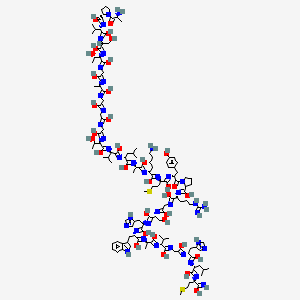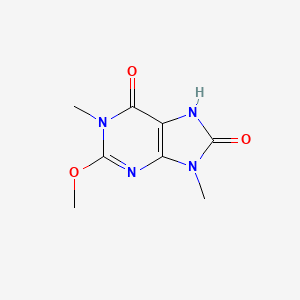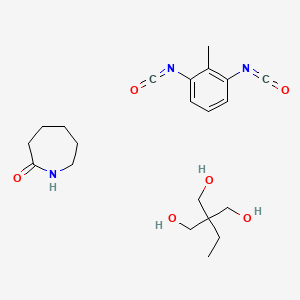
5-Isoxazoleaceticacid,-alpha--hydroxy-3-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI) is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs . This compound has a molecular formula of C6H7NO4 and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI), can be achieved through various methods. One common approach is the cycloaddition reaction, where Cu (I) or Ru (II) catalysts are employed . Another method involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst . These reactions typically occur under moderate conditions and yield substituted isoxazoles in good quantities.
Industrial Production Methods: Industrial production of isoxazole derivatives often focuses on eco-friendly and cost-effective methods. Metal-free synthetic routes have been developed to address the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cycloaddition reactions, where it forms isoxazole rings through the reaction with nitrile oxides .
Common Reagents and Conditions: Common reagents used in the synthesis of isoxazole derivatives include CuCl, AuCl3, and sodium hypochlorite . These reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity.
Major Products Formed: The major products formed from these reactions are substituted isoxazoles, which have significant biological and pharmaceutical applications .
Scientific Research Applications
5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, isoxazole derivatives are known for their role as acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer’s disease . Additionally, these compounds have applications in agro-chemistry as insecticides and plant growth regulators .
Mechanism of Action
The mechanism of action of 5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI) involves its interaction with specific molecular targets. For instance, isoxazole derivatives act as acetylcholinesterase inhibitors by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This action is crucial in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI) include other isoxazole derivatives such as 3,5-disubstituted isoxazoles and 3-substituted isoxazoles . These compounds share the isoxazole core structure but differ in their substituents, which impart different biological activities .
Uniqueness: The uniqueness of 5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI) lies in its specific substituents, which contribute to its distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
115521-56-7 |
|---|---|
Molecular Formula |
C6H7NO4 |
Molecular Weight |
157.125 |
IUPAC Name |
2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H7NO4/c1-3-2-4(11-7-3)5(8)6(9)10/h2,5,8H,1H3,(H,9,10) |
InChI Key |
ABPZIQNUDOXILV-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C(C(=O)O)O |
Synonyms |
5-Isoxazoleaceticacid,-alpha--hydroxy-3-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-azeto[1,2-f]pteridine](/img/structure/B571242.png)



![1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B571250.png)
![3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B571256.png)

